N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of ortho-phenylenediamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic process in cancer cells .
Comparison with Similar Compounds
2-Substituted benzimidazoles: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzimidazole-chalcone derivatives: These compounds combine the benzimidazole moiety with chalcone structures, enhancing their pharmacological properties.
Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is unique due to the presence of the 2,4-dimethoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities .
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
BXUSNXZLKJNHDU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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